(2-Methoxy-4-methylphenyl)methanol
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Overview
Description
(2-Methoxy-4-methylphenyl)methanol: is an organic compound with the molecular formula C9H12O2 . It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of (2-Methoxy-4-methylphenyl)methanone: One common method involves the reduction of (2-Methoxy-4-methylphenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Hydrogenation of (2-Methoxy-4-methylphenyl)methanol: Another method involves the hydrogenation of this compound in the presence of a hydrogenation catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Methoxy-4-methylphenyl)methanol can undergo oxidation reactions to form (2-Methoxy-4-methylphenyl)methanone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed:
Oxidation: (2-Methoxy-4-methylphenyl)methanone
Reduction: (2-Methoxy-4-methylphenyl)methane
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: (2-Methoxy-4-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of methoxy and methyl groups on the biological activity of phenolic compounds. It is also used in the synthesis of biologically active molecules .
Medicine: Its derivatives are studied for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (2-Methoxyphenyl)methanol
- (4-Methylphenyl)methanol
- (2-Methoxy-4-methylphenyl)methanone
Comparison:
- (2-Methoxyphenyl)methanol: Lacks the methyl group, which affects its reactivity and biological activity.
- (4-Methylphenyl)methanol: Lacks the methoxy group, resulting in different chemical and biological properties.
- (2-Methoxy-4-methylphenyl)methanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications .
(2-Methoxy-4-methylphenyl)methanol stands out due to the presence of both methoxy and methyl groups, which confer unique chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2-methoxy-4-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5,10H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHJPOQTVITJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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